molecular formula C14H20ClNO5S B5479425 4-(4-Chloro-2,5-diethoxybenzenesulfonyl)morpholine

4-(4-Chloro-2,5-diethoxybenzenesulfonyl)morpholine

Cat. No.: B5479425
M. Wt: 349.8 g/mol
InChI Key: OFONPOVHTXMHMQ-UHFFFAOYSA-N
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Description

4-(4-Chloro-2,5-diethoxybenzenesulfonyl)morpholine is an organic compound with the molecular formula C14H20ClNO5S and a molecular weight of 349.83 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 4-chloro-2,5-diethoxybenzenesulfonyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2,5-diethoxybenzenesulfonyl)morpholine typically involves the reaction of 4-chloro-2,5-diethoxybenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2,5-diethoxybenzenesulfonyl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide group under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reaction is typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted morpholine derivatives.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include sulfide derivatives.

Scientific Research Applications

4-(4-Chloro-2,5-diethoxybenzenesulfonyl)morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2,5-diethoxybenzenesulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The morpholine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-2,5-diethoxybenzenesulfonyl)morpholine is unique due to the presence of both the morpholine ring and the 4-chloro-2,5-diethoxybenzenesulfonyl group. This combination provides distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

4-(4-chloro-2,5-diethoxyphenyl)sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO5S/c1-3-20-12-10-14(13(21-4-2)9-11(12)15)22(17,18)16-5-7-19-8-6-16/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFONPOVHTXMHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)OCC)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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